(8R,9S,13S,14S,17S)-3-甲氧基-13,17-二甲基-7,8,9,11,12,14,15,16-八氢-6H-环戊[a]菲并菲-17-醇
描述
Cyclopenta[a]phenanthrenes, the category to which the given compound belongs, are characterized by their unique structural features that contribute to their chemical and physical properties. These compounds are of significant interest due to their potential carcinogenic activities and their role in organic synthesis as intermediates for various chemical reactions.
Synthesis Analysis
The synthesis of cyclopenta[a]phenanthrenes and their derivatives, including the compound , often involves complex multi-step reactions. Coombs (1966) describes the synthesis of closely related compounds, focusing on the aromatisation mechanisms involved in producing derivatives of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and its methoxy, methyl, and dimethyl derivatives (Coombs, 1966).
Molecular Structure Analysis
The molecular structure of cyclopenta[a]phenanthrene derivatives has been studied extensively using various analytical techniques, including crystallography. Lynton and Siew (1973) investigated the crystal and molecular structure of a synthetic intermediate closely related to our compound of interest, providing insights into the conformation and spatial arrangement of atoms within the molecule (Lynton & Siew, 1973).
Chemical Reactions and Properties
Cyclopenta[a]phenanthrenes undergo a range of chemical reactions, influenced by their structural configuration. Laali et al. (2000) conducted a study on the structure/reactivity of methoxy-substituted cyclopenta[a]phenanthrene derivatives, revealing the effects of substituents on electrophilic attack and charge delocalization, which is critical for understanding the chemical behavior of these compounds (Laali, Okazaki, & Coombs, 2000).
科学研究应用
结构分析和晶体学
- 晶体结构见解:该化合物表现出复杂的结构排列,具有稠合的四环类固醇系统,展示了椅子形、半椅子形和信封形等不同的环构象 (Zhou 等人,2015)。
- 构象多样性:进一步的研究突出了外围基团的环构象和取向的多样性,强调了该化合物的分子多功能性 (Ketuly 等人,2010)。
药理学应用
- 抗菌和抗肿瘤潜力:该化合物的合成衍生物,如三有机锡 (IV) 衍生物,已显示出有希望的抗菌和抗癌活性,表明具有治疗应用的潜力 (Shaheen 等人,2014)。
- 抗镰状细胞贫血症特性:该化合物的衍生物已被发现与血红蛋白 S 具有很强的结合亲和力,表明在管理镰状细胞贫血症方面具有潜力 (Olushola-Siedoks 等人,2020)。
化学合成和改性
- 合成路线和衍生物:已经探索了该化合物的各种合成方法和衍生物,有助于了解其化学性质和针对不同应用的潜在改性 (Bhatt,1988)。
生物学相互作用和效应
- 与生物分子的相互作用:研究表明,该化合物及其衍生物可以以显着的方式与生物分子相互作用,例如与肝脏芳烃受体结合并表现出诱变特性 (Boyd 等人,1995)。
属性
IUPAC Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-19-10-8-16-15-7-5-14(22-3)12-13(15)4-6-17(16)18(19)9-11-20(19,2)21/h5,7,12,16-18,21H,4,6,8-11H2,1-3H3/t16-,17-,18+,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQAIRJYCUWZPD-SLHNCBLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70934484 | |
Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |
CAS RN |
15236-73-4 | |
Record name | NSC52246 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methoxy-17-methylestra-1(10),2,4-trien-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70934484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。